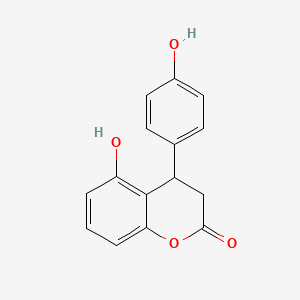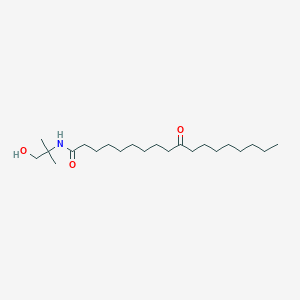
5-Hydroxy-4-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-4-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one is a compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one typically involves the condensation of appropriate phenolic compounds with chromanone derivatives. One common method involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts to form the desired flavonoid structure .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process may involve the use of catalysts such as sulfuric acid or aluminum chloride to facilitate the condensation reaction .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-4-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often employ aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-4-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex flavonoid derivatives.
Biology: The compound is studied for its antioxidant properties and its role in cellular signaling pathways.
Medicine: Research has shown potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of cosmetic products due to its skin-whitening and anti-aging properties
Wirkmechanismus
The mechanism of action of 5-Hydroxy-4-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress in cells.
Enzyme Inhibition: It inhibits enzymes such as tyrosinase, which is involved in melanin production, making it useful in skin-whitening products.
Signal Transduction: The compound modulates signaling pathways related to inflammation and cell proliferation
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chroman-4-one: Similar in structure but lacks the hydroxyl groups, leading to different biological activities.
Flavone: Another flavonoid with a double bond between C2 and C3, which affects its chemical reactivity and biological properties.
Isoflavone: Differing in the position of the phenyl group, which influences its interaction with biological targets.
Uniqueness
5-Hydroxy-4-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one is unique due to its specific hydroxylation pattern, which enhances its antioxidant and enzyme inhibitory activities. This makes it particularly valuable in medicinal and cosmetic applications .
Eigenschaften
CAS-Nummer |
828265-12-9 |
|---|---|
Molekularformel |
C15H12O4 |
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
5-hydroxy-4-(4-hydroxyphenyl)-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C15H12O4/c16-10-6-4-9(5-7-10)11-8-14(18)19-13-3-1-2-12(17)15(11)13/h1-7,11,16-17H,8H2 |
InChI-Schlüssel |
LABVEMCSDDCRAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C(C=CC=C2OC1=O)O)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane](/img/structure/B14210617.png)



![(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14210650.png)



![Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-](/img/structure/B14210673.png)



![2-[(2-{[2-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14210696.png)

